N-(Butoxycarbonyl)-L-aspartic acid
Description
N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH) is a protected derivative of L-aspartic acid, a non-essential amino acid. Its molecular formula is C₉H₁₅NO₆, with a molecular weight of 233.22 g/mol and a purity typically exceeding 98% . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group during peptide synthesis, enabling selective deprotection under mild acidic conditions . Boc-Asp-OH is widely utilized in pharmaceutical and biotechnological research for constructing peptide-based drugs, where controlled reactivity and stability are critical .
Properties
CAS No. |
62631-46-3 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-(butoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C9H15NO6/c1-2-3-4-16-9(15)10-6(8(13)14)5-7(11)12/h6H,2-5H2,1H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
ZEGBYSBVMJCHEI-LURJTMIESA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCOC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiocarbonate-Mediated Boc Protection
The predominant industrial method, detailed in U.S. Patent 3,855,238, involves reacting L-aspartic acid with O-tertiary-butyl S-phenyl thiocarbonate (TC) in the presence of a strong base. The reaction proceeds via nucleophilic attack of the amino group on the thiocarbonate, releasing thiophenol and carbon dioxide.
Reaction Conditions:
- Solvent: Dimethyl sulfoxide (DMSO) or water/tert-butanol mixtures
- Base: 1,1,3,3-Tetramethylguanidine (TMG) or triethylamine
- Molar Ratios: 1:1.1–1.3 (amino acid:TC), 1:2 (amino acid:base)
- Temperature: 55–85°C for 12–24 hours
Workup Procedure:
- Post-reaction, the mixture is acidified to pH 3–4 using citric acid.
- Unreacted TC byproducts (e.g., phenyl disulfide) are extracted with ethyl ether.
- Boc-Asp-OH is isolated via ethyl acetate extraction, dried over MgSO₄, and crystallized.
Yield and Purity:
Advantages:
- Scalable to multi-kilogram batches
- Minimal epimerization due to mild conditions
Limitations:
Benzyl Ester Protection Strategy
A complementary approach, documented by J-STAGE researchers, employs a β-benzyl ester to block the aspartic acid side chain during Boc protection. This method ensures exclusive α-amino modification.
Synthetic Sequence:
- Esterification: L-Aspartic acid is treated with benzyl alcohol/HCl to form L-aspartic acid β-benzyl ester.
- Boc Protection: The esterified amino acid reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane.
- Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding Boc-Asp-OH.
Optimized Parameters:
- Boc Reagent: Boc₂O (1.2 equiv)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Reaction Time: 6 hours at 0°C → 12 hours at 25°C
Performance Metrics:
Advantages:
- Avoids thiocarbonate intermediates
- High regioselectivity for α-amino group
Limitations:
- Multi-step synthesis increases complexity
- Benzyl group removal requires catalytic hydrogenation
Physicochemical Properties and Characterization
Structural and Analytical Data
Spectroscopic Characterization
- IR (KBr): 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I)
- ¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.65–2.80 (m, 2H, β-CH₂), 4.40 (q, 1H, α-CH), 12.2 (br, 2H, COOH)
Comparative Analysis of Synthesis Methods
Key Observations:
Chemical Reactions Analysis
Types of Reactions
N-(Butoxycarbonyl)-L-aspartic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
N-(Butoxycarbonyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(Butoxycarbonyl)-L-aspartic acid primarily involves the temporary protection of the amino group, allowing for selective reactions at other functional sites. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
N-Substituted L-aspartic acids vary in their substituent groups, which influence their chemical properties and applications:
| Compound Name | Substituent Group | Key Applications | Synthesis Method |
|---|---|---|---|
| N-Boc-L-aspartic acid | tert-Butoxycarbonyl (Boc) | Peptide synthesis, drug intermediates | Chemical reductive amination |
| N-Tosyl-L-aspartic acid | p-Toluenesulfonyl (Tosyl) | Intermediate in chiral synthesis | Chemical sulfonylation |
| N-Acetyl-L-aspartic acid | Acetyl | Biomarker in neuroscience, metabolism | Enzymatic acetylation |
| N-(3,3-dimethylbutyl)-L-aspartic acid | 3,3-Dimethylbutyl | Precursor to sweetener neotame | Biocatalytic hydroamination |
| N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartic acid | 3-(3-Hydroxy-4-methoxyphenyl)propyl | Precursor to sweetener advantame | Engineered EDDS lyase catalysis |
| N-Caffeyl-L-aspartate | Caffeoyl | Antioxidant, antimicrobial agent | Plant extraction/chemoenzymatic |
Sources :
Key Observations:
- Protective Groups : Boc and Tosyl groups are chemically stable but require distinct deprotection strategies (acidolysis for Boc, nucleophilic cleavage for Tosyl) .
- Biologically Active Derivatives: N-Acetyl-L-aspartic acid is endogenous in the human brain and linked to neuronal health, while caffeyl derivatives are bioactive in cocoa .
- Sweetener Precursors: Branched alkyl and arylalkyl substituents (e.g., 3,3-dimethylbutyl) enable synthesis of non-caloric sweeteners via biocatalytic routes .
Yield and Selectivity Comparison
| Compound Name | Synthesis Method | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Boc-Asp-OH | Chemical reductive amination | 60–85 | N/A (achiral protection) |
| N-Tosyl-L-aspartic acid | Chemical sulfonylation | 70–90 | N/A (achiral protection) |
| N-(3,3-dimethylbutyl)-L-aspartic acid | Engineered EDDS lyase | 79 | >99 |
| N-Caffeyl-L-aspartate | Chemoenzymatic | 50–65 | 95–98 |
Sources :
Q & A
Q. What are the conventional and emerging synthesis methods for N-(Butoxycarbonyl)-L-aspartic acid, and how do their efficiencies compare?
Methodological Answer:
- Conventional Synthesis : Historically, N-substituted L-aspartic acids are synthesized via reductive amination or asymmetric hydroamination, often requiring multi-step protocols, harsh conditions (e.g., high temperatures, strong acids/bases), and yielding moderate enantiomeric excess (e.e.) .
- Biocatalytic Synthesis : Emerging enzymatic approaches (e.g., engineered EDDS lyase variants) enable enantioselective hydroamination under mild conditions. For example, engineered enzymes achieve >95% e.e. for derivatives like N-(3,3-dimethylbutyl)-L-aspartic acid, critical for sweetener precursors .
- Efficiency Comparison : Biocatalysis reduces steps and environmental impact but may require optimization of enzyme stability and substrate scope. Chemical methods offer broader substrate compatibility but lower stereocontrol .
Q. What analytical techniques are recommended for characterizing the purity and enantiomeric excess of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR verify structural integrity and detect impurities. For example, NMR can distinguish between D- and L-enantiomers via splitting patterns in chiral environments .
- Chiral HPLC : Effective for quantifying e.e. using columns like Chiralpak AD-H or OD-H, with mobile phases optimized for resolution (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .
- LC-HRMS : Validates molecular weight and purity, detecting trace byproducts (e.g., deprotected intermediates) with ppm-level mass accuracy .
Advanced Research Questions
Q. How can researchers optimize enantioselectivity in biocatalytic synthesis of this compound derivatives?
Methodological Answer:
- Enzyme Engineering : Directed evolution of enzymes like EDDS lyase improves stereoselectivity. For instance, the MAL-Q73A variant enhances activity toward bulky substrates (e.g., N-(3-hydroxy-4-methoxyphenyl)propyl derivatives) .
- Reaction Conditions : Adjusting pH (6.5–8.0), temperature (25–37°C), and co-solvents (e.g., 10% DMSO) can stabilize enzymes and improve substrate solubility .
- Substrate Modification : Introducing electron-withdrawing groups on the amine donor (e.g., arylalkyl substituents) increases reaction rates and e.e. by favoring enzyme-substrate docking .
Q. What strategies address discrepancies in NMR and LC-HRMS data when analyzing N-protected aspartic acid derivatives?
Methodological Answer:
Q. How can this compound derivatives be designed for enhanced bioactivity in pharmaceutical applications?
Methodological Answer:
Q. How do ion clustering interactions influence the stability and reactivity of N-protected aspartic acids?
Methodological Answer:
- Ion Cluster Analysis : Sodium or lithium ion adducts (e.g., [Na•CHNO]) alter solubility and reaction kinetics. For example, sodium clusters reduce electrophilicity at the carboxylate, slowing esterification .
- Computational Modeling : Density Functional Theory (DFT) predicts binding energies (e.g., 146 kJ/mol for Na adducts) to optimize counterion selection for synthetic routes .
Q. Tables for Comparative Analysis
| Synthesis Method | Conditions | Enantiomeric Excess (e.e.) | Key Reference |
|---|---|---|---|
| Chemical Reductive Amination | H/Pd-C, 80°C, 12h | 60–75% | |
| Biocatalytic Hydroamination | EDDS lyase, pH 7.5, 30°C, 24h | >95% |
| Analytical Technique | Application | Resolution/LOD | Key Reference |
|---|---|---|---|
| Chiral HPLC (AD-H column) | e.e. quantification | 0.1% impurity detection | |
| LC-HRMS (Q-TOF) | Molecular weight validation | 2 ppm mass accuracy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
